

Technical Support Center: Saxagliptin Drug Interaction Studies with CYP3A4/5 Inhibitors

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Compound of Interest

Compound Name: Saxagliptin Hydrochloride

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug interaction studies of saxagliptin with cytochrome P450 3A4/5 (CYP3A4/5) inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for saxagliptin and its significance in drug interaction studies?

A1: Saxagliptin is primarily metabolized by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system to its active metabolite, 5-hydroxy saxagliptin.^{[1][2][3][4][5]} This metabolite is also a dipeptidyl peptidase-4 (DPP-4) inhibitor, although it is half as potent as the parent drug.^{[3][6][7][8]} Because CYP3A4/5 is the major metabolic route, co-administration of drugs that inhibit or induce this enzyme system can significantly alter the plasma concentrations of saxagliptin and its active metabolite, impacting its efficacy and safety profile.^{[3][8]} Therefore, understanding and quantifying these interactions are critical in clinical practice and drug development.

Q2: What are the expected pharmacokinetic changes when saxagliptin is co-administered with a strong CYP3A4/5 inhibitor?

A2: Co-administration of saxagliptin with a strong CYP3A4/5 inhibitor, such as ketoconazole, leads to a significant increase in saxagliptin plasma exposure.^{[1][3][6]} Specifically, studies have

shown that ketoconazole can increase the area under the concentration-time curve (AUC) of saxagliptin by approximately 145% and the maximum plasma concentration (C_{max}) by about 62%.^[1] Concurrently, the exposure (AUC) to the active metabolite, 5-hydroxy saxagliptin, is substantially decreased by about 88%, as its formation is inhibited.^{[1][9]}

Q3: What are the dosing recommendations for saxagliptin when used with CYP3A4/5 inhibitors?

A3: When saxagliptin is co-administered with a strong CYP3A4/5 inhibitor (e.g., ketoconazole, atazanavir, clarithromycin, itraconazole), the recommended dose of saxagliptin should be reduced to 2.5 mg once daily.^{[3][6][7][8][10][11]} No dose adjustment is typically required when saxagliptin is co-administered with moderate CYP3A4/5 inhibitors like diltiazem.^{[1][9][12][13]}

Q4: Are there any in vitro studies that predict the drug interaction potential of saxagliptin?

A4: Yes, in vitro studies have indicated that saxagliptin and its active metabolite, 5-hydroxy saxagliptin, do not significantly inhibit or induce major CYP isoforms (CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4).^{[1][3][14]} This suggests that saxagliptin is unlikely to alter the metabolic clearance of co-administered drugs that are substrates for these enzymes.^[15]

Troubleshooting Guide

Issue 1: Unexpectedly high plasma concentrations of saxagliptin in a clinical study.

- Possible Cause: Concomitant administration of a previously unidentified strong or moderate CYP3A4/5 inhibitor. Many drugs and even some supplements (like grapefruit juice) can inhibit CYP3A4/5.^[16]
- Troubleshooting Steps:
 - Review all concomitant medications and supplements the study subject is taking.
 - Utilize a comprehensive drug interaction database to check for potential CYP3A4/5 inhibitory effects of all co-administered substances.
 - If a potential inhibitor is identified, consider if its administration timeline correlates with the observed high saxagliptin levels.

- If the inhibitor cannot be discontinued, a dose reduction of saxagliptin to 2.5 mg daily should be considered and subjects monitored closely.[\[3\]](#)[\[6\]](#)[\[10\]](#)

Issue 2: High inter-subject variability in saxagliptin pharmacokinetic parameters.

- Possible Cause: Genetic polymorphism of CYP3A5 can contribute to variability in drug metabolism. However, studies suggest that while both CYP3A4 and CYP3A5 metabolize saxagliptin, the catalytic efficiency of CYP3A4 is significantly higher, making the impact of CYP3A5 polymorphism on saxagliptin clearance less likely to be a major factor.[\[15\]](#) Dietary factors or undisclosed intermittent use of inhibitors could also contribute.
- Troubleshooting Steps:
 - Ensure strict control and documentation of diet and concomitant medications in the study protocol.
 - Consider genotyping subjects for CYP3A5 to explore potential correlations, although this is noted as unlikely to be a primary driver of variability.[\[15\]](#)
 - Implement a standardized diet for subjects during the pharmacokinetic study periods to minimize variability from food-drug interactions.

Issue 3: Difficulty in interpreting the clinical significance of a moderate drug-drug interaction with a CYP3A4/5 inhibitor.

- Possible Cause: A moderate inhibitor, like diltiazem, will increase saxagliptin exposure (AUC increased by about 109%), but the clinical recommendation is that no dose adjustment is necessary.[\[1\]](#) The challenge lies in justifying this to regulatory bodies or in specific patient populations.
- Troubleshooting Steps:
 - In your analysis, present the pharmacokinetic data alongside safety and tolerability data from the clinical study. The absence of increased adverse events at the elevated exposure levels supports the argument for no dose adjustment.[\[1\]](#)[\[9\]](#)

- Reference existing clinical studies and prescribing information that have established the safety profile of saxagliptin at exposures achieved during co-administration with moderate inhibitors.[\[1\]](#)[\[9\]](#)
- Consider conducting a thorough literature review to find data on the therapeutic index of saxagliptin to further support your conclusion.

Data Presentation: Pharmacokinetic Interactions

The following tables summarize the quantitative data from key drug interaction studies between saxagliptin and CYP3A4/5 inhibitors.

Table 1: Effect of Strong and Moderate CYP3A4/5 Inhibitors on Saxagliptin Pharmacokinetics

Co-administered Drug	Inhibitor Strength	Saxagliptin AUC Increase	Saxagliptin Cmax Increase	5-hydroxy saxagliptin AUC Decrease	5-hydroxy saxagliptin Cmax Decrease
Ketoconazole	Strong	145% [1] [9]	62% [1]	88% [1] [9]	95% [1]
Diltiazem ER	Moderate	109% [1] [9]	63% [1]	34% [1] [9]	43% [1]

Table 2: Geometric Mean Ratios of Pharmacokinetic Parameters for Saxagliptin and 5-hydroxy saxagliptin with Co-administered Inhibitors

Co-administered Drug	Analyte	AUC Ratio (with/without inhibitor)	Cmax Ratio (with/without inhibitor)
Ketoconazole	Saxagliptin	2.45	1.62
5-hydroxy saxagliptin	0.12	0.05	
Diltiazem ER	Saxagliptin	2.09 [7]	1.63 [7]
5-hydroxy saxagliptin	0.66 [7]	0.57 [7]	

Data derived from clinical studies in healthy subjects.[\[1\]](#)

Experimental Protocols

1. Study Design for Ketoconazole Interaction Study

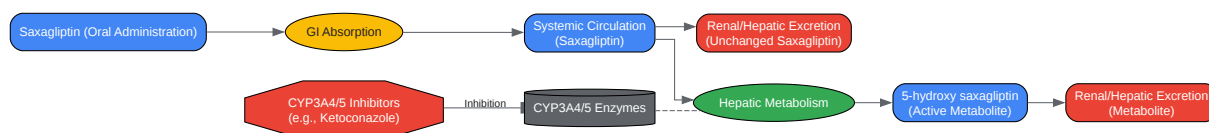
- Objective: To evaluate the effect of the strong CYP3A4/5 inhibitor ketoconazole on the pharmacokinetics of saxagliptin.[\[1\]](#)
- Study Population: Healthy adult subjects.[\[1\]](#)
- Design: This was a two-period, open-label, crossover study.
- Treatment Protocol:
 - Period 1: Subjects received a single oral dose of saxagliptin 100 mg.[\[1\]](#)
 - Washout Period: A sufficient washout period was allowed between treatments.
 - Period 2: Subjects received ketoconazole 200 mg twice daily for several days to achieve steady-state concentrations, followed by co-administration of a single 100 mg dose of saxagliptin.[\[1\]](#)
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after saxagliptin administration in each period to determine the plasma concentrations of saxagliptin and its active metabolite, 5-hydroxy saxagliptin.
- Analytical Method: Plasma concentrations of saxagliptin and 5-hydroxy saxagliptin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

2. Study Design for Diltiazem Extended-Release (ER) Interaction Study

- Objective: To assess the impact of the moderate CYP3A4/5 inhibitor diltiazem on the pharmacokinetics of saxagliptin.[\[1\]](#)
- Study Population: Healthy adult subjects.[\[1\]](#)
- Design: A two-period, open-label, crossover study design was employed.

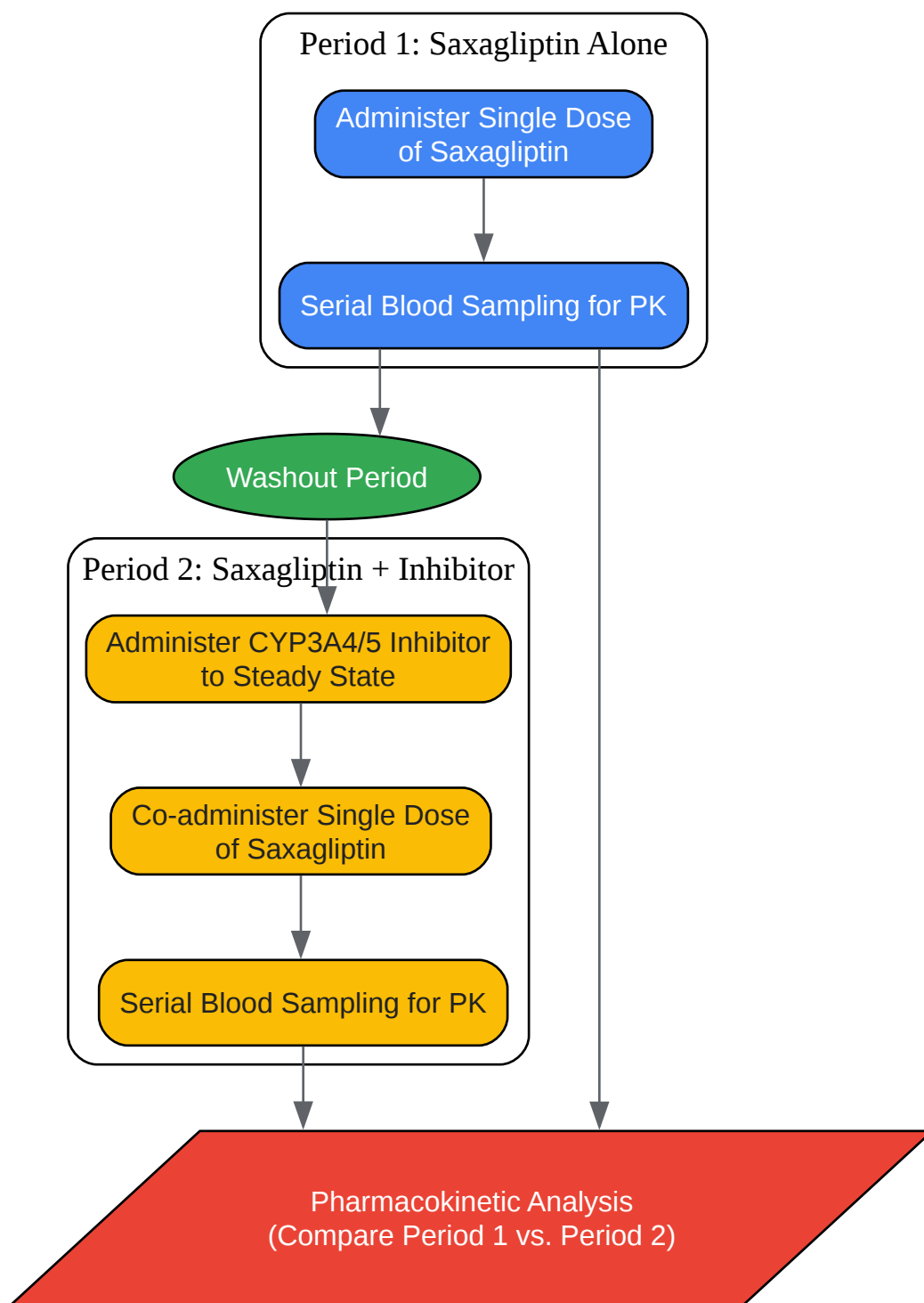
- Treatment Protocol:
 - Period 1: A single oral dose of saxagliptin 10 mg was administered.[1]
 - Washout Period: An adequate washout period was observed.
 - Period 2: Diltiazem ER 360 mg was administered once daily to reach steady-state, followed by the co-administration of a single 10 mg dose of saxagliptin.[1]
- Pharmacokinetic Sampling: Blood samples were collected at various time points before and after the saxagliptin dose in both periods for pharmacokinetic analysis of saxagliptin and 5-hydroxy saxagliptin.
- Analytical Method: A validated LC-MS/MS method was used for the quantification of saxagliptin and 5-hydroxy saxagliptin in plasma samples.

Visualizations



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Caption: Metabolic pathway of saxagliptin and the point of inhibition by CYP3A4/5 inhibitors.



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Caption: General experimental workflow for a two-period crossover drug-drug interaction study.

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